molecular formula C7H10N2OS B13178294 1-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one

1-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one

Cat. No.: B13178294
M. Wt: 170.23 g/mol
InChI Key: ACOBFEDOCFEQBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 1-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Industrial production methods may involve similar cyclization reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new drugs with anticancer and antiviral activities.

    Industry: Utilized in the production of biocides, fungicides, and dyes

Mechanism of Action

The mechanism of action of 1-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical interactions, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

1-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: Another antineoplastic drug. The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of other thiazole derivatives.

Biological Activity

1-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one, a thiazole derivative, has garnered attention for its potential biological activities. This compound features a unique structural framework that combines a thiazole ring with an aminomethyl group and an ethanone moiety, which may enhance its reactivity and solubility in various solvents. The biological activity of this compound is primarily attributed to the thiazole ring, known for its antimicrobial, antifungal, and anticancer properties.

  • Molecular Formula : C6H8N2OS
  • Molecular Weight : Approximately 174.23 g/mol
  • Density : 1.278 g/cm³ (predicted)
  • Melting Point : 268-272 °C (dec.)
  • Solubility : Insoluble in water

Biological Activities

Research indicates that derivatives of thiazole often exhibit significant biological activities. Below are the key areas of activity associated with this compound:

Antimicrobial Activity

Thiazole derivatives have been shown to possess antimicrobial properties. For instance, compounds structurally similar to this compound have demonstrated effectiveness against various bacterial strains and fungi .

Anticancer Activity

The compound has been investigated for its cytotoxicity against several cancer cell lines. Studies have shown that thiazole derivatives can inhibit cancer cell proliferation effectively. For example, related compounds have exhibited IC50 values in the range of 1.61 to 2.00 µg/mL against different cancer lines . The presence of the aminomethyl group may enhance these effects by facilitating interactions with biological targets.

Anti-inflammatory Properties

Thiazole derivatives are also being explored for their anti-inflammatory potential. The mechanism involves modulation of inflammatory pathways, which could be beneficial in treating various inflammatory diseases .

The molecular target for this compound and its analogues is believed to be cyclin-dependent kinase CRK12, which plays a crucial role in cell cycle regulation and proliferation . This suggests that the compound may interfere with cell division processes in cancer cells.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of compounds related to this compound:

Compound NameStructureUnique Features
2-Amino-4-methylthiazoleStructureBase structure without ethanone
5-MethylthiazoleStructureLacks aminomethyl group
Thiazolidinedione DerivativesStructureKnown for anti-diabetic properties

The combination of the aminomethyl substituent and the ethanone functional group in this compound may synergistically enhance its biological activity compared to similar compounds.

Case Studies

Several studies have explored the biological activity of thiazole derivatives:

  • Anticancer Efficacy Study : A study evaluated the cytotoxic effects of various thiazole derivatives on human glioblastoma U251 cells and human melanoma WM793 cells. Compounds similar to this compound showed promising results with IC50 values comparable to standard drugs like doxorubicin .
  • Antimicrobial Screening : Another research effort focused on assessing the antimicrobial properties of thiazole derivatives against resistant bacterial strains. The results indicated significant inhibition zones for certain derivatives, highlighting their potential as therapeutic agents against infections .

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

1-[2-(aminomethyl)-4-methyl-1,3-thiazol-5-yl]ethanone

InChI

InChI=1S/C7H10N2OS/c1-4-7(5(2)10)11-6(3-8)9-4/h3,8H2,1-2H3

InChI Key

ACOBFEDOCFEQBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)CN)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.